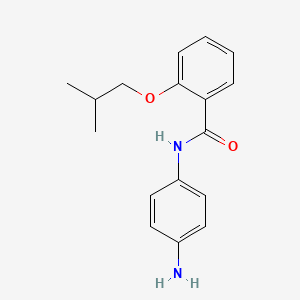

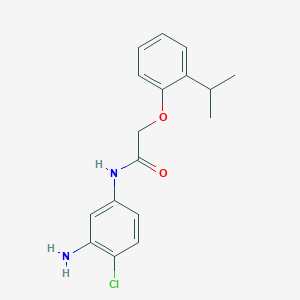

N-(4-Aminophenyl)-2-isobutoxybenzamide

Overview

Description

The compound “N-(4-Aminophenyl)-2-isobutoxybenzamide” belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications

Biosensor Development

- A study developed a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, utilizing a nanocomposite including a derivative of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).

Memory Enhancement

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were found to enhance memory and inhibit acetylcholinesterase, showing potential as memory enhancers (Piplani et al., 2018).

Antioxidant Activity

- The electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-2-isobutoxybenzamide derivatives, was studied to understand their capacity as antioxidants (Jovanović et al., 2020).

Antiprotozoal Activity

- N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from 4-amino-N-(4-aminophenyl)benzamide, showed promising antiprotozoal activity and DNA binding properties (Martínez et al., 2014).

Cytotoxicity Studies

- Research on 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide revealed insights into the reductive chemistry of this hypoxia-selective cytotoxin (Palmer et al., 1995).

Anticonvulsant Properties

- A study on retrobenzamides, including N-(aminophenyl)benzamides, highlighted their potential as anticonvulsants (Bourhim et al., 1997).

Synthetic Processes

- The synthesis of related compounds like 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was explored, demonstrating new synthetic processes (Mao Duo, 2000).

Molecular Interaction Modeling

- A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into intermolecular interactions (Karabulut et al., 2014).

Antiviral Activity

- N-Phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71, showing promising antiviral properties (Ji et al., 2013).

Histone Deacetylase Inhibition

- New histone deacetylase inhibitors were developed from 4-(aminomethyl)-N-hydroxybenzamide, demonstrating selectivity for the HDAC6 isoform (Blackburn et al., 2013).

Antitumor Activity

- A study discovered a novel kinesin spindle protein inhibitor, potentially useful as an anticancer agent (Theoclitou et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Studies on similar compounds suggest a potential membrane perturbing and intracellular mode of action . This could involve the compound interacting with its targets, leading to changes in the cell membrane’s permeability and intracellular processes .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

properties

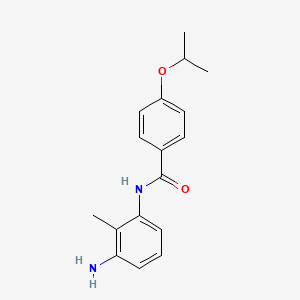

IUPAC Name |

N-(4-aminophenyl)-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWIRFRUWXUUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

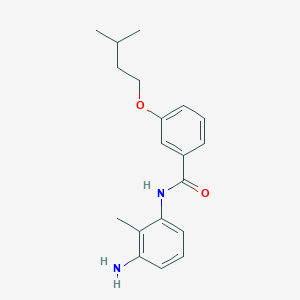

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)